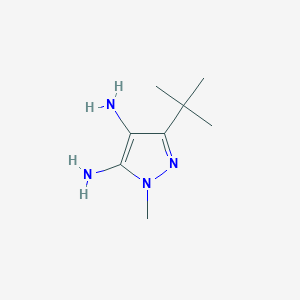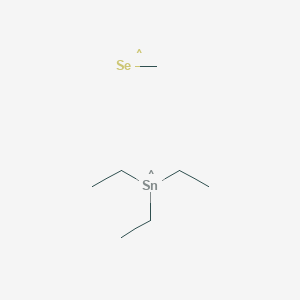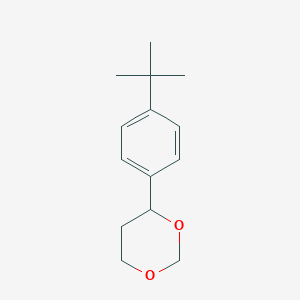
4-(4-tert-Butylphenyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-Butylphenyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-Butylphenyl)-1,3-dioxane typically involves the reaction of 4-tert-butylphenol with appropriate dioxane precursors under controlled conditions. One common method includes the acid-catalyzed alkylation of phenol with isobutene, followed by cyclization to form the dioxane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and cyclization processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and desired application.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butylphenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted dioxanes.
Scientific Research Applications
4-(4-tert-Butylphenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(4-tert-Butylphenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A phenol derivative with similar structural features.
4,4’-Di-tert-butylbiphenyl: A biphenyl compound with tert-butyl groups.
4-tert-Butylphenyl glycidyl ether: An ether derivative used in various applications.
Uniqueness
4-(4-tert-Butylphenyl)-1,3-dioxane is unique due to its dioxane ring structure combined with a tert-butylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
168276-75-3 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)12-6-4-11(5-7-12)13-8-9-15-10-16-13/h4-7,13H,8-10H2,1-3H3 |
InChI Key |
ZVHWZONSRMTBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCOCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)
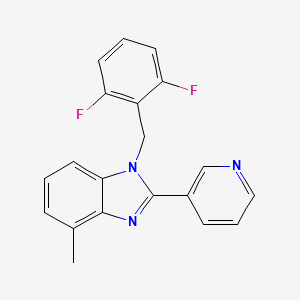

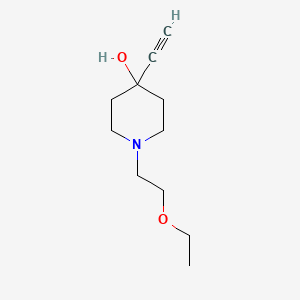
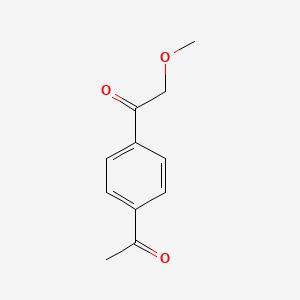
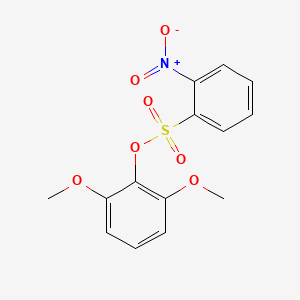
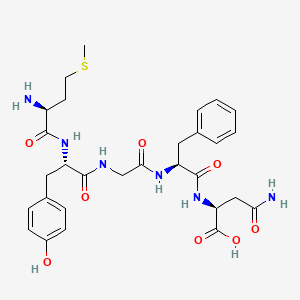
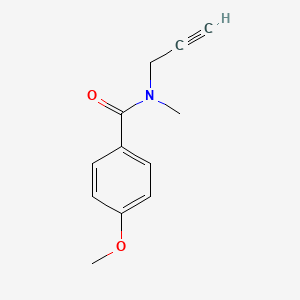


![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
